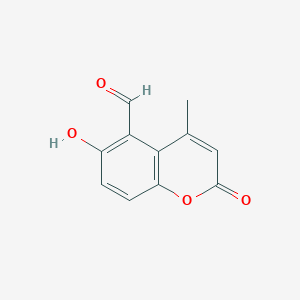

![molecular formula C20H22N4 B432815 Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine CAS No. 59184-53-1](/img/structure/B432815.png)

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine

説明

“Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine” is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds have been studied for their broad spectrum of biological activities, including antiviral, antimalarial, antitumor, and antiarthritic activities .

Synthesis Analysis

The synthesis of these compounds often involves the formation of a carbohydrazide intermediate . For instance, the carbohydrazide was obtained from the hydrazinolysis of a carboethoxy compound and used as a key intermediate to synthesize heterocyclic compounds with different rings .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 6H-indolo[2,3-b]quinoxaline core . The NMR spectra of these compounds often show characteristic peaks corresponding to the protons and carbons in this core .

Chemical Reactions Analysis

The carbohydrazide intermediate reacts with different reagents to form five and six-membered rings, such as 1,3,4-thiadiazole, 1,3,4-oxadiazole, 1,2,4-triazole, and 1,2,4-triazine .

Physical And Chemical Properties Analysis

These compounds are often solid at room temperature . Their melting points, IR spectra, and NMR spectra can provide valuable information about their physical and chemical properties .

科学的研究の応用

Synthesis and Optical Properties : Compounds containing the 6H-indolo[2,3-b]quinoxaline core have been synthesized and characterized for their optical absorption, emission spectra, electrochemical behavior, and thermal stability. These compounds exhibit green or yellow emission and are thermally stable due to the dipolar 6H-indolo[2,3-b]quinoxaline segment (Thomas & Tyagi, 2010).

Antimicrobial Properties : Novel 6h-Indolo(2, 3-b) Quinoxaline Fused Azetidinones show potential antimicrobial activity against various bacterial and fungal species (Padmini et al., 2015).

Application in Medicinal Chemistry : 6H-indolo[2,3-b]quinoxaline derivatives have been synthesized with a focus on their application in medicinal chemistry, exhibiting properties such as low toxicity, potent interferon induction, and antiviral activity (Shibinskaya et al., 2010).

Cancer Research : Some indolo[2,3-b]quinoline derivatives show cytotoxic activity against various cell lines, including multidrug-resistant sublines, and inhibit topoisomerase II activity, making them potential candidates for cancer treatment (Luniewski et al., 2012).

DNA Interaction and Pharmacological Activities : The 6H-indolo[2,3-b]quinoxaline structure has been identified as a DNA-interacting scaffold, contributing to its wide range of pharmacological activities. The thermal stability of the DNA complex with these derivatives is an important factor in understanding their anticancer, antiviral, and other activities (Moorthy et al., 2013).

Antiviral and Immunomodulatory Effects : Studies have also explored the effects of 6H-indolo[2,3-b]quinoxaline derivatives on biomarkers of inflammation, demonstrating their potential as antiviral substances with interferon-inducing action and possible application in immunomodulation (Antonovych et al., 2015).

作用機序

Target of Action

Compounds in the 6h-indolo[2,3-b]quinoxaline series, which this compound is a part of, are known to have non-covalent binding capabilities with dna molecules . This suggests that the compound may interact with DNA or related cellular components.

Mode of Action

It’s known that 6h-indolo[2,3-b]quinoxaline derivatives can exhibit antiviral and antibacterial properties . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or replication of certain pathogens.

Biochemical Pathways

It’s known that 6h-indolo[2,3-b]quinoxaline derivatives can exhibit antiviral activity against various viruses . This suggests that the compound may interfere with viral replication pathways.

Result of Action

It’s known that 6h-indolo[2,3-b]quinoxaline derivatives can exhibit antiviral and antibacterial properties . This suggests that the compound may lead to the inhibition of growth or replication of certain pathogens at the molecular and cellular level.

Action Environment

It’s known that the synthesis of 6h-indolo[2,3-b]quinoxaline derivatives can be influenced by factors such as temperature and the presence of certain substituents . This suggests that similar factors may also influence the action of Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine.

将来の方向性

生化学分析

Biochemical Properties

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine is capable of non-covalent binding to a DNA molecule . This interaction with DNA molecules can influence various biochemical reactions within the cell.

Cellular Effects

The compound has been studied for its effects on various types of cells. For instance, it has shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . It influences cell function by interacting with the cell’s genetic material and potentially altering gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as DNA . This binding can lead to changes in gene expression and potentially influence enzyme activity within the cell .

特性

IUPAC Name |

N,N-diethyl-2-indolo[3,2-b]quinoxalin-6-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-3-23(4-2)13-14-24-18-12-8-5-9-15(18)19-20(24)22-17-11-7-6-10-16(17)21-19/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWJYPHBDVQSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1',5'-dimethyl-2'-phenyl-4-(phenyldiazenyl)-2',3'-dihydro-3'-oxo-3,4'-bi[1H-pyrazole]-5-amine](/img/structure/B432732.png)

![6-Benzyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B432795.png)

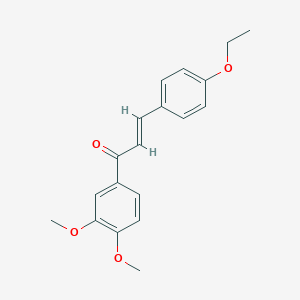

![2-[2-[(4-Bromophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B432800.png)

![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)

![2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432809.png)

![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432810.png)

![4-(Indolo[3,2-b]quinoxalin-6-ylmethyl)morpholine](/img/structure/B432814.png)

![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)

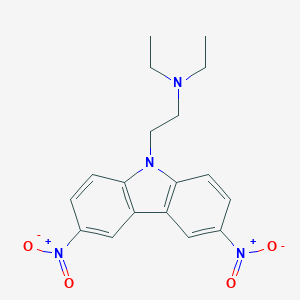

![N-[2-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B432829.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)thiourea](/img/structure/B432831.png)

![6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432834.png)